6-Bromo-4-chloro-3-isopropyl-2-methylquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-3-isopropyl-2-methylquinoline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction . This method is particularly useful for introducing the isopropyl group.
Another method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-3-isopropyl-2-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and organoboron reagents.
Friedel-Crafts Acylation: This reaction uses acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
6-Bromo-4-chloro-3-isopropyl-2-methylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-3-isopropyl-2-methylquinoline involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-4-chloro-3-isopropyl-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H13BrClN |
---|---|
Molecular Weight |
298.60 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-methyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C13H13BrClN/c1-7(2)12-8(3)16-11-5-4-9(14)6-10(11)13(12)15/h4-7H,1-3H3 |
InChI Key |
SAJMCPZNZHKONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)C(C)C |
Origin of Product |
United States |
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